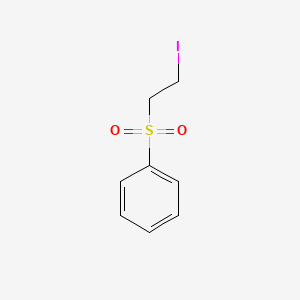

(2-Iodoethanesulfonyl)benzene

Description

Overview of Aryl Sulfone Chemistry and its Synthetic Relevance

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group attached to two carbon atoms, with at least one being part of an aromatic ring. This structural motif is not merely a passive molecular scaffold; the sulfonyl group is a powerful electron-withdrawing group, profoundly influencing the chemical and physical properties of the molecule. This electronic influence activates adjacent C-H bonds and renders the aromatic ring susceptible to nucleophilic attack, while also serving as a stable and often crystalline handle that can be carried through multiple synthetic steps.

The synthetic relevance of aryl sulfones is extensive and well-documented. chemsrc.com They are prominent structural features in a vast number of pharmaceuticals and biologically active compounds. researchgate.netgoogle.com The sulfone moiety can act as a rigid linker, a hydrogen bond acceptor, and a metabolically stable isostere for other functional groups. Consequently, the development of synthetic methods to construct aryl sulfones has been a major focus of chemical research, with techniques ranging from classical oxidation of sulfides to modern transition metal-catalyzed cross-coupling reactions. google.comorgsyn.orggoogle.com Recent advances have focused on greener and more efficient methods, including the use of sulfur dioxide surrogates and photocatalytic conditions to forge the critical carbon-sulfur bond. researchgate.netgoogle.com

The Unique Role of Halogenated Alkyl Sulfones in Chemical Transformations

The introduction of a halogen atom onto the alkyl portion of an alkyl aryl sulfone dramatically enhances its synthetic utility. Halogenated alkyl sulfones are bifunctional reagents, possessing both the stabilizing and directing effects of the arylsulfonyl group and a reactive electrophilic center at the halogenated carbon. nih.gov This duality allows for a rich and varied reaction chemistry.

The presence of the halogen, particularly a good leaving group like iodine, makes these compounds excellent substrates for nucleophilic substitution and elimination reactions. For instance, β-haloethylsulfonyl compounds are common precursors to vinyl sulfones, which are highly valuable Michael acceptors and dienophiles in cycloaddition reactions. nih.govorgsyn.org The elimination of the halogen and a proton from the α-carbon provides a straightforward entry to this versatile functional group.

Furthermore, halogenated alkyl sulfones participate in a range of transition metal-catalyzed cross-coupling reactions. rit.eduscripps.edufishersci.se The carbon-halogen bond can be activated by various metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows for the late-stage functionalization of complex molecules and the construction of elaborate molecular frameworks that would be difficult to access through other means. The reactivity can be finely tuned based on the nature of the halogen, with the C-I bond being the most reactive towards oxidative addition in many catalytic cycles.

Positioning (2-Iodoethanesulfonyl)benzene within the Landscape of Advanced Synthetic Intermediates

This compound occupies a strategic position as an advanced synthetic intermediate due to the specific combination of its structural features. As a β-iodoethyl sulfone, it is an excellent precursor for the in-situ generation of phenyl vinyl sulfone, a key reagent in numerous synthetic transformations. orgsyn.orgchemicalbook.com The high reactivity of the carbon-iodine bond makes the elimination reaction to form the vinyl sulfone particularly facile, often proceeding under mild basic conditions. This contrasts with the corresponding chloro- or bromo-analogs, which may require harsher conditions for elimination. google.com

The term "advanced" in this context refers to the compound's ability to act as a highly efficient and versatile building block in complex synthesis. Its bifunctional nature allows for sequential or one-pot transformations, increasing synthetic efficiency. nih.gov For example, the iodoethyl group can first participate in a nucleophilic substitution or a metal-catalyzed coupling, followed by a transformation involving the sulfonyl group or the aromatic ring. This ability to orchestrate multiple, distinct chemical operations from a single, stable precursor is the hallmark of an advanced synthetic intermediate. The compound's utility is further underscored by the importance of the products it can generate, such as spirocyclic vinyl sulfones which have shown promise in medicinal chemistry. rsc.org

The following table summarizes some of the key physicochemical properties of this compound and a related, highly useful derivative, phenyl vinyl sulfone.

Table 1: Physicochemical Properties

| Property | This compound | Phenyl vinyl sulfone |

|---|---|---|

| CAS Number | 62210-06-4 chemsrc.comevitachem.com | 5535-48-8 |

| Molecular Formula | C₈H₉IO₂S | C₈H₈O₂S |

| Molecular Weight | 296.12 g/mol | 168.21 g/mol |

| Appearance | Not explicitly stated, likely a solid | Off-white or tan powder chemicalbook.com |

| Melting Point | Not available | 67-69 °C |

| Key Reactivity | Precursor to vinyl sulfones, electrophile | Michael acceptor, dienophile orgsyn.org |

The synthetic potential of this compound is exemplified by its conversion to phenyl vinyl sulfone. A general and efficient method for this transformation involves treating the iodo-compound with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an inert solvent. The mechanism proceeds via an E2 elimination pathway, where the base abstracts a proton from the carbon alpha to the sulfonyl group, and the iodide ion is simultaneously eliminated.

This direct and high-yielding conversion into a valuable synthetic building block, coupled with the potential for other transformations involving the C-I bond, solidifies the position of this compound as a sophisticated and powerful intermediate in the toolkit of modern organic synthesis.

An authoritative examination of the synthetic methodologies for producing this compound reveals a landscape of both direct and indirect chemical strategies. These approaches, ranging from direct iodination and sulfonation reactions to the functionalization of pre-existing sulfonyl compounds, provide a versatile toolkit for chemists. This article delves into the specific pathways for synthesizing this important iodo-functionalized sulfone, focusing on the core chemical principles and documented research findings.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62210-06-4 |

|---|---|

Molecular Formula |

C8H9IO2S |

Molecular Weight |

296.13 g/mol |

IUPAC Name |

2-iodoethylsulfonylbenzene |

InChI |

InChI=1S/C8H9IO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

XZEWTRJHEGMAHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCI |

Origin of Product |

United States |

Emerging Synthetic Techniques Applicable to 2 Iodoethanesulfonyl Benzene

Photoredox-Catalyzed Sulfonylation Methods

Visible-light photoredox catalysis has surfaced as a powerful tool in organic synthesis, enabling the generation of highly reactive radical species under exceptionally mild conditions. cam.ac.uknih.gov This methodology is particularly well-suited for sulfonylation reactions, which traditionally involved less favorable conditions. The core principle involves a photocatalyst that, upon excitation by visible light, initiates a single electron transfer (SET) process to generate radical intermediates. rsc.orgsioc-journal.cn

In the context of synthesizing aryl sulfones, a common strategy involves the generation of an aryl radical from a suitable precursor, such as a diaryliodonium salt or an aryl halide. rsc.orgnih.gov This aryl radical is then trapped by a sulfur dioxide (SO₂) source. While gaseous SO₂ can be used, its toxicity and difficult handling have led to the widespread adoption of stable, solid SO₂ surrogates like DABSO (DABCO·(SO₂)₂) or bis(piperidine) sulfur dioxide (PIPSO). cam.ac.uknih.govnih.gov The trapping of the aryl radical by SO₂ generates a key sulfonyl radical intermediate. rsc.org This intermediate can then engage in further reactions, such as coupling with a radical acceptor, to form the final sulfone product.

For the specific synthesis of this compound, a plausible photoredox-catalyzed approach could involve a three-component reaction. A phenyl radical could be generated from a precursor like a diphenyliodonium (B167342) salt, which then reacts with an SO₂ surrogate. The resulting benzenesulfonyl radical would need to be coupled with a two-carbon unit bearing an iodine atom. A potential reaction partner could be vinyl iodide or a related species.

A general mechanism, based on established literature, would proceed as follows:

Excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) with visible light. beilstein-journals.org

The excited photocatalyst reduces an aryl precursor (e.g., diaryliodonium salt) via a SET process to generate an aryl radical. rsc.org

The aryl radical is intercepted by SO₂ (released from a surrogate like DABSO) to form a sulfonyl radical. rsc.orgsioc-journal.cn

This sulfonyl radical adds to an iodo-substituted alkene (e.g., vinyl iodide).

The resulting radical intermediate is then reduced and protonated or undergoes another termination step to yield the target product, this compound.

The table below outlines typical components and conditions for such photoredox-catalyzed sulfonylation reactions, extrapolated for the synthesis of the target compound.

Table 1: Representative Components for Photoredox-Catalyzed Synthesis of this compound

| Component | Example | Role in Reaction | Source |

|---|---|---|---|

| Aryl Source | Diphenyliodonium triflate | Phenyl radical precursor | nih.gov, rsc.org |

| SO₂ Surrogate | DABSO (DABCO·(SO₂)₂) | Source of sulfur dioxide | rsc.org, organic-chemistry.org |

| Iodoethyl Source | Vinyl iodide | Reacts with sulfonyl radical | N/A |

| Photocatalyst | fac-Ir(ppy)₃ or 4CzIPN | Absorbs light, facilitates electron transfer | rsc.org, organic-chemistry.org |

| Light Source | Blue LEDs (e.g., 456 nm) | Excites the photocatalyst | organic-chemistry.org |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Solubilizes reactants | rsc.org |

| Additives | Silane reductants (in some methods) | Can participate in the catalytic cycle | cam.ac.uk |

This approach offers a green and sustainable pathway, avoiding harsh reagents and proceeding at ambient temperature. rsc.org The versatility of photoredox catalysis allows for high tolerance of various functional groups, making it a promising strategy for synthesizing complex molecules like this compound. cam.ac.ukorganic-chemistry.org

Electrochemical Synthesis of Sulfone Scaffolds

Electrosynthesis has been recognized as an inherently green and powerful technique in modern organic chemistry. wikipedia.org By using electrical current to drive redox reactions, it often circumvents the need for stoichiometric chemical oxidants or reductants, reducing waste and improving safety. acs.org This method has been successfully applied to the construction of sulfone scaffolds through various strategies, including the oxidation of thioethers or the coupling of sulfinates with electrophiles. acs.orgrsc.org

For the synthesis of this compound, an electrochemical approach could be envisioned via two primary routes:

Oxidative Coupling: This strategy would involve the coupling of a benzenesulfinate (B1229208) salt (e.g., sodium benzenesulfinate) with an appropriate iodo-substituted alkene. At the anode, the sulfinate anion can be oxidized to a benzenesulfonyl radical. This highly reactive radical can then add across the double bond of a species like vinyl iodide. The resulting radical intermediate would then be further reduced at the cathode and protonated during workup to yield the final product. This method avoids the need for metal catalysts and uses readily available starting materials. rsc.org

Thioether Oxidation: An alternative route involves the direct electrochemical oxidation of a precursor, (2-iodoethyl)(phenyl)sulfide. In an electrochemical cell, the sulfide (B99878) can be selectively oxidized to the corresponding sulfone. The selectivity between the sulfoxide (B87167) and sulfone can often be controlled by tuning the electrolysis conditions, such as the applied current or potential and the choice of electrolyte and solvent. acs.org This method is attractive due to its high atom economy.

The general setup for such an electrosynthesis requires a reactor (cell), which can be divided or undivided, two electrodes (anode and cathode), a solvent, and a supporting electrolyte to ensure conductivity. wikipedia.org

The table below summarizes a hypothetical set of conditions for the electrochemical synthesis of this compound via oxidative coupling.

Table 2: Hypothetical Conditions for Electrochemical Synthesis of this compound

| Parameter | Description | Purpose | Source |

|---|---|---|---|

| Cell Type | Undivided Cell | Simplifies setup by having anode and cathode in the same compartment | beilstein-journals.org |

| Anode Material | Graphite (Carbon) | Site of oxidation (sulfinate to sulfonyl radical) | rsc.org |

| Cathode Material | Platinum (Pt) or Carbon | Site of reduction | beilstein-journals.org |

| Substrates | Sodium benzenesulfinate, Vinyl iodide | Precursors for the target molecule | rsc.org |

| Solvent System | Acetonitrile (MeCN) / Water | Dissolves substrates and electrolyte | rsc.org, acs.org |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄) | Ensures conductivity of the solution | rsc.org |

| Electrolysis Mode | Constant Current | Provides a steady rate of reaction | rsc.org |

Electrochemical methods offer a robust, scalable, and environmentally benign pathway to sulfone-containing compounds. rsc.orgrsc.org The ability to precisely control reaction conditions through electrical parameters provides a high degree of selectivity, making it a highly attractive emerging technique for the synthesis of specialized chemical compounds. acs.org

Reactivity Profiles and Mechanistic Aspects of 2 Iodoethanesulfonyl Benzene

Reactivity at the Iodoethyl Moiety

The iodoethyl group, -CH₂CH₂I, is the primary site for a variety of transformations due to the presence of a good leaving group (iodide) and acidic protons on the carbon atom alpha to the sulfonyl group.

Investigation of Nucleophilic Substitution Pathways on the Iodoethyl Group

The carbon atom bearing the iodine in (2-Iodoethanesulfonyl)benzene is a primary carbon, making it an excellent candidate for bimolecular nucleophilic substitution (Sₙ2) reactions. The mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the iodide ion in a single, concerted step.

Several factors contribute to the high reactivity of this substrate in Sₙ2 reactions:

Excellent Leaving Group: The iodide ion (I⁻) is an exceptional leaving group due to its large size, which distributes the negative charge over a larger volume, and the relatively weak carbon-iodine (C-I) bond.

Steric Accessibility: As a primary halide, the electrophilic carbon is sterically unhindered, allowing for easy access by a wide range of nucleophiles.

No Carbocation Rearrangement: The Sₙ2 mechanism proceeds without the formation of a carbocation intermediate, thus avoiding potential rearrangement reactions.

A diverse array of nucleophiles can be employed to displace the iodide, leading to a variety of substituted products.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Hydroxide (OH⁻) | (2-Hydroxyethanesulfonyl)benzene | Sₙ2 |

| Alkoxides (RO⁻) | (2-Alkoxyethanesulfonyl)benzene | Sₙ2 (Williamson Ether Synthesis) |

| Cyanide (CN⁻) | (2-Cyanoethanesulfonyl)benzene | Sₙ2 |

| Ammonia (NH₃) | (2-Aminoethanesulfonyl)benzene | Sₙ2 |

| Amines (RNH₂, R₂NH) | N-Substituted (2-aminoethanesulfonyl)benzenes | Sₙ2 |

| Thiolates (RS⁻) | (2-Alkylthioethanesulfonyl)benzene | Sₙ2 |

Radical-Mediated Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is relatively weak (approximately 200-220 kJ/mol) and susceptible to homolytic cleavage, making it a precursor for radical reactions. These reactions can be initiated by heat, light (photolysis), or radical initiators.

Upon initiation, a carbon-centered radical is formed at the β-position to the sulfonyl group. This radical intermediate can then participate in various propagation steps, such as addition to alkenes or alkynes, or hydrogen atom abstraction. Photocatalytic methods using visible light have emerged as mild and efficient ways to generate alkyl radicals from their corresponding sulfones, suggesting that the C-I bond in this molecule could be a handle for similar transformations. researchgate.net

For instance, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen donor like tributyltin hydride (Bu₃SnH), the iodo group can be reductively cleaved to yield ethanesulfonylbenzene.

Elimination Reactions for the Generation of Vinyl Sulfone Derivatives

This compound can readily undergo elimination reactions in the presence of a base to form phenyl vinyl sulfone, a valuable synthetic intermediate. This reaction is a classic example of an E2 (bimolecular elimination) mechanism.

The key mechanistic features are:

Acidic Protons: The protons on the carbon atom alpha to the strongly electron-withdrawing sulfonyl group are significantly acidic.

Base Abstraction: A base abstracts one of these acidic protons.

Concerted Elimination: Simultaneously with proton abstraction, the C-C π-bond is formed, and the iodide leaving group is expelled.

The reaction generally requires a non-nucleophilic, sterically hindered base to favor elimination over substitution. Various bases and reaction conditions have been reported for the synthesis of phenyl vinyl sulfone from analogous 2-haloethyl phenyl sulfones. google.comorgsyn.org

| Starting Material | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 2-Chloroethyl phenyl sulfone | Diisopropylamine | Tetrahydrofuran (THF) | 0 - 10 | Phenyl vinyl sulfone |

| 2-Chloroethyl phenyl sulfone | Triethylamine | Not specified | Not specified | Phenyl vinyl sulfone |

| 2-Chloroethyl phenyl sulfone | Sodium hydroxide | Not specified | Not specified | Phenyl vinyl sulfone |

| 1,2-Dibromoethane (precursor) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | ~50 | Phenyl vinyl sulfone |

Given that iodide is a better leaving group than chloride or bromide, the elimination reaction of this compound is expected to proceed under even milder conditions.

Reactivity of the Aryl Sulfone Moiety

The phenylsulfonyl group significantly influences the reactivity of the benzene (B151609) ring towards substitution reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Reactivity of the Benzene Ring

The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I effect). This effect deactivates the benzene ring towards electrophilic aromatic substitution (EAS) by reducing its electron density, making it less nucleophilic. Consequently, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions require harsher conditions (e.g., higher temperatures, stronger Lewis acids) compared to benzene itself. minia.edu.egwikipedia.org

In terms of regioselectivity, the sulfonyl group is a meta-director . This can be explained by examining the stability of the carbocation intermediate (Wheland intermediate or sigma complex) formed during the reaction.

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the intermediate places a positive charge directly on the carbon atom attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement.

Meta Attack: When the electrophile attacks at the meta position, the positive charge in the resonance intermediates is never placed on the carbon atom bearing the sulfonyl group. This avoids the highly destabilized resonance contributor, making the meta pathway the least energetic and, therefore, the favored one. organicchemistrytutor.com

Thus, the electrophilic substitution of this compound will yield predominantly the meta-substituted product.

Potential for Nucleophilic Aromatic Substitution (SₙAr) on the Benzene Ring

Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SₙAr is facilitated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org However, the SₙAr mechanism typically requires the presence of one or more potent electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to a good leaving group (like a halide) on the benzene ring. libretexts.org

The phenylsulfonyl group in this compound is strongly deactivating, but it is generally insufficient on its own to activate the ring for SₙAr with a typical leaving group. The benzene ring of this compound itself does not have a suitable leaving group for a standard SₙAr reaction. While the sulfone group can be a leaving group under specific conditions (often involving organometallic complexes), direct nucleophilic attack on the benzene ring of this compound to displace a hydrogen or another group is highly unlikely under conventional SₙAr conditions. nih.gov For such a reaction to occur, the presence of additional, strongly activating groups like nitro groups on the ring would be necessary.

Organometallic Transformations and Cross-Coupling Reactions at the Aryl Sulfone Framework

The aryl sulfone moiety of this compound and its analogues can participate in a variety of organometallic transformations and cross-coupling reactions. These reactions primarily involve either the functionalization of the aromatic ring directed by the sulfonyl group or the utilization of the sulfonyl group as a leaving group.

One of the key reactions for modifying the aryl framework is directed ortho-metalation. The sulfonyl group is an effective directing group for the deprotonation of the ortho-protons on the benzene ring by strong bases, such as organolithium reagents. This generates an ortho-lithiated species that can then react with various electrophiles to introduce substituents at the position adjacent to the sulfonyl group nih.govresearchgate.net. For instance, treatment of phenyl tert-butyl sulfone with n-butyllithium leads to lithiation at the ortho position, which can subsequently react with a range of electrophiles researchgate.net. This methodology allows for the synthesis of 2- and 2,6-substituted aryl sulfones with high yields researchgate.net. While direct experimental data for this compound is not available, it is anticipated that it would undergo similar ortho-metalation, providing a pathway to functionalize the benzene ring.

The aryl sulfone group can also act as a leaving group in various palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the sulfonyl group. For example, aryl trifluoromethyl sulfones have been shown to be effective coupling partners in Suzuki-Miyaura cross-coupling reactions with boronic acids rsc.orgchemrxiv.org. Nickel-catalyzed reductive cross-coupling reactions between aryl sulfones and aryl bromides have also been developed for the synthesis of biaryl compounds acs.orgnih.gov. These desulfonylative cross-coupling reactions often require specific ligands and conditions to facilitate the challenging oxidative addition of the C(sp²)–S bond to the metal center rsc.orgacs.org.

The reactivity of different leaving groups on the same aromatic ring can be tuned to achieve sequential cross-couplings. For instance, arenes bearing sulfone, chloride, and nitro groups can undergo selective Suzuki-Miyaura couplings at each position by modifying the reaction conditions and catalyst systems, allowing for the synthesis of complex unsymmetrical terphenyls and quaterphenyls chemrxiv.org.

The coordination of a phenyl sulfone to a transition metal complex, such as {WTp(NO)(PMe₃)}, can activate the aromatic ring towards nucleophilic attack. This coordination renders the dearomatized aryl ring susceptible to protonation and subsequent reaction with nucleophiles, leading to the formation of substituted cyclohexenes nih.govnih.govresearchgate.net. This methodology provides a route to highly functionalized cyclic compounds from simple arenes nih.govnih.govresearchgate.net.

Table 1: Examples of Cross-Coupling Reactions Involving Aryl Sulfones

| Aryl Sulfone Derivative | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Aryl trifluoromethyl sulfone | Arylboronic acid | Pd/Rh co-catalysis | Biaryl | rsc.org |

| Phenyl trifluoromethyl sulfone | 4-Bromoanisole | Ni(COD)₂ / dcype, Zn | 4-Methoxybiphenyl | acs.org |

| N-Heteroaryl allylsulfone | (Hetero)aryl halide | Palladium(0) | N-Heteroaryl-(hetero)aryl | nih.gov |

| Phenyl pyrimidinyl sulfone | (Hetero)arylboronic acid | Ni-catalyzed | 2,4-Diarylated pyrimidine | nih.gov |

| 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene | 3-Nitrophenylboronic acid | Pd-catalyzed (XPhos) | Chloro-selective biaryl | chemrxiv.org |

| Biaryl from previous step | 4-N-Carbazolephenylboronic acid | Pd-catalyzed (RuPhos) | Sulfone-selective terphenyl | chemrxiv.org |

Intramolecular Cyclization and Rearrangement Pathways of this compound Analogues

Analogues of this compound, particularly α-halo sulfones, are known to undergo characteristic intramolecular reactions, most notably the Ramberg-Bäcklund reaction. This reaction provides a valuable synthetic route to alkenes through the extrusion of sulfur dioxide from an α-halo sulfone in the presence of a base organic-chemistry.orgwikipedia.org.

The mechanism of the Ramberg-Bäcklund reaction involves the initial deprotonation of the α'-carbon (the carbon of the ethyl group not bearing the halogen) by a base to form a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to the formation of a transient three-membered cyclic sulfone intermediate, known as an episulfone wikipedia.org. This episulfone is unstable and readily eliminates sulfur dioxide in a concerted cheletropic extrusion to yield the corresponding alkene wikipedia.org. In the case of a this compound analogue, this reaction would lead to the formation of a substituted styrene.

The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the strength of the base used. Weaker bases often lead to the formation of Z-alkenes, while stronger bases tend to favor the formation of E-alkenes organic-chemistry.org. The reaction is applicable to a wide range of substrates, including those that form strained cyclic alkenes wikipedia.orgchemistry-chemists.com.

Modifications to the classical Ramberg-Bäcklund reaction, such as the Meyers modification, allow for the in situ generation of the α-halo sulfone from a sulfone, thus avoiding the often problematic isolation of the halogenated intermediate organic-chemistry.orgchemistry-chemists.com. Phase-transfer catalysis has also been employed to carry out the Ramberg-Bäcklund rearrangement under milder conditions, which can be beneficial for substrates with base-sensitive functional groups organic-chemistry.org.

While the Ramberg-Bäcklund reaction is the most prominent rearrangement for this class of compounds, other intramolecular cyclization pathways could be envisaged depending on the specific substitution pattern of the analogue. For instance, if the aryl ring contains a nucleophilic group at the ortho position, an intramolecular nucleophilic aromatic substitution could potentially occur, although this is less common for sulfones.

Table 2: Key Features of the Ramberg-Bäcklund Reaction for α-Halo Sulfone Analogues

| Feature | Description | Reference |

| Reaction Type | Conversion of an α-halo sulfone to an alkene with extrusion of SO₂. | organic-chemistry.orgwikipedia.org |

| Key Intermediate | Unstable three-membered cyclic sulfone (episulfone). | wikipedia.org |

| Driving Force | Irreversible loss of gaseous sulfur dioxide. | wikipedia.org |

| Base Influence | Weak bases often yield Z-alkenes; strong bases often yield E-alkenes. | organic-chemistry.org |

| Synthetic Utility | Formation of C=C bonds, including in strained rings and polyenes. | wikipedia.orgchemistry-chemists.com |

| Modifications | In situ halogenation (Meyers modification); Phase-transfer catalysis. | organic-chemistry.orgchemistry-chemists.comorganic-chemistry.org |

Applications of 2 Iodoethanesulfonyl Benzene As a Synthetic Reagent and Intermediate

Role in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures. (2-Iodoethanesulfonyl)benzene and related iodoalkyl aryl sulfones are valuable reagents in this context, participating in powerful olefination and alkylation reactions.

One of the notable applications of iodoalkyl aryl sulfones, such as this compound, is in the synthesis of homoallylic azides through a sequence involving radical azidoalkylation followed by a Julia-Kocienski olefination. researchgate.net This process represents a formal four-component reaction that efficiently assembles complex products.

The first step involves the radical azidoalkylation of an alkene using an iodomethyl aryl sulfone derivative. This reaction forms a γ-azidosulfone intermediate. Subsequently, this intermediate is subjected to the Julia-Kocienski olefination, a modified version of the classical Julia olefination that allows for a one-pot procedure. researchgate.netalfa-chemistry.com In this reaction, the γ-azidosulfone is treated with a strong base to generate a carbanion, which then reacts with an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate spontaneously undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to yield the desired alkene. oregonstate.edu

This methodology provides a reliable route to homoallylic azides, which are valuable synthetic intermediates for the introduction of nitrogen-containing functional groups. The Julia-Kocienski reaction is particularly noted for its high E-selectivity in alkene formation. organic-chemistry.org

Table 1: Representative Julia-Kocienski Olefination for Homoallylic Azide Synthesis This table illustrates the conversion of a γ-azidosulfone (derived from an iodoalkyl sulfone precursor) to a homoallylic azide.

| Reactant 1 (γ-Azidosulfone) | Reactant 2 (Aldehyde) | Base/Conditions | Product (Homoallylic Azide) |

| γ-Azido aryl sulfone | R-CHO | KHMDS, THF, -78°C | E-Homoallylic azide |

The sulfone group in this compound significantly increases the acidity of the protons on the adjacent α-carbon (the carbon atom bonded to the sulfur). This activation allows for the deprotonation of this position using a strong base to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles in alkylation and halogenation reactions.

This reactivity is a key feature of sulfones, which are known to tolerate powerful anionic chemistry, enabling functional elaboration before subsequent reactions like cross-coupling. nih.gov For instance, after deprotonation, the resulting anion can be treated with an alkyl halide (R-X) to form a new carbon-carbon bond, effectively elongating the alkyl chain. Similarly, quenching the anion with a halogen source (e.g., N-bromosuccinimide or iodine) allows for the introduction of an additional halogen atom at the α-position. This versatility makes sulfones like this compound useful synthons for creating more complex and functionalized alkyl chains.

Strategic Use in Functionalization and Derivatization

Beyond C-C bond formation, this compound serves as a strategic tool for introducing diverse functional groups and for directing the course of aromatic substitution reactions.

Iodoalkyl sulfones are considered ideal building blocks for the modular assembly of complex molecules, particularly those relevant to medicinal chemistry. nih.gov The sulfone moiety can be viewed as a stable and crystalline handle that is also a redox-active functional group. nih.gov This dual nature allows it to be carried through multiple synthetic steps and then activated for a final bond-forming event.

For example, the sulfone can act as an activating group for an alkyl partner in nickel-catalyzed radical cross-coupling reactions with aryl zinc reagents. nih.gov In such processes, the iodoalkyl sulfone can be transformed into a radical species that couples with an organometallic partner, effectively installing the entire alkylsulfone fragment or a derivative thereof onto an aromatic or heteroaromatic core. This approach is particularly advantageous for preparing fluorinated scaffolds, which are of high interest in pharmaceutical development. nih.govnih.gov

The benzenesulfonyl group, which forms the aromatic core of this compound, can be employed as a directing or blocking group in electrophilic aromatic substitution (EAS) reactions. Sulfonation of a benzene (B151609) ring is a reversible process. libretexts.org A sulfonyl group can be installed onto an aromatic ring using fuming sulfuric acid and subsequently removed by treatment with hot aqueous acid. libretexts.orgmsu.edu

This reversibility allows for a powerful synthetic strategy. A bulky sulfonyl group can be temporarily placed at a specific position on an aromatic ring to block it from reacting. For instance, in a substituted benzene, sulfonation often occurs at the sterically accessible para position. With this position blocked, a subsequent EAS reaction (such as nitration or halogenation) is forced to occur at an ortho position. After the desired substituent has been installed, the sulfonyl blocking group can be removed under acidic conditions, yielding the ortho-substituted product that might otherwise be difficult to obtain as the major isomer.

Contribution to Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. Organosulfur compounds, including sulfones, are increasingly used as key precursors in such processes. researchgate.net

Potential in the Synthesis of Complex Molecular Architectures and Late-Stage Functionalization

Phenyl vinyl sulfone is a valuable reagent in organic synthesis, primarily due to its electron-deficient double bond, which makes it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions. These properties allow for the construction of intricate molecular frameworks and offer possibilities for the late-stage introduction of functional handles into complex molecules.

The reactivity of phenyl vinyl sulfone allows it to serve as a versatile building block in the synthesis of a variety of organic compounds, facilitating the efficient creation of complex molecules. Its stability and compatibility with numerous functional groups are advantageous in designing complex molecular architectures. Furthermore, it is a key intermediate in the development of innovative compounds with specific functionalities nih.govresearchgate.net.

The electron-withdrawing nature of the sulfonyl group activates the vinyl moiety of phenyl vinyl sulfone, making it a prime candidate for conjugate addition reactions with a wide array of nucleophiles. This reactivity has been harnessed to construct complex carbocyclic and heterocyclic systems.

Michael Addition Reactions:

Phenyl vinyl sulfone readily undergoes Michael additions with both soft and hard nucleophiles. This reaction has been a cornerstone in the synthesis of various complex structures. For instance, the conjugate addition of nucleophiles to vinyl sulfones is a key step in the synthesis of substituted alkanes, which can then be elaborated into more complex targets.

A notable application of this chemistry is in tandem reactions, where the initial Michael addition is followed by an intramolecular cyclization to afford complex heterocyclic scaffolds. For example, the reaction of suitable precursors with phenyl vinyl sulfone can lead to the formation of tetrahydroisoquinolines, a common motif in pharmaceuticals and natural products.

Table 1: Examples of Michael Addition Reactions Involving Phenyl Vinyl Sulfone Analogs for Complex Scaffold Synthesis

| Nucleophile/Substrate | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methyl-2-iodobenzylamine | Disulfone adduct | Phenyl vinyl sulfone, Pd catalyst | 64 | N/A |

Cycloaddition Reactions:

Phenyl vinyl sulfone also participates as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a pathway to functionalized six-membered rings. These cycloadducts can serve as versatile intermediates for further synthetic transformations. The sulfonyl group in the adduct can be removed or transformed, making phenyl vinyl sulfone a synthetic equivalent of acetylene or ethylene in these cycloadditions.

Table 2: Application of Phenyl Vinyl Sulfone in Diels-Alder Reactions

| Diene | Cycloadduct | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Danishefsky's diene | Functionalized cyclohexenone precursor | N/A | N/A | orgsyn.org |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthesis to generate analogs for structure-activity relationship studies. The vinyl sulfone moiety is an attractive functional group for LSF due to its ability to act as a covalent binder to biological targets, particularly cysteine proteases.

While the direct late-stage introduction of a phenyl vinyl sulfone group using this compound is not a widely reported transformation, recent advancements in synthetic methodology have shown the feasibility of late-stage vinyl sulfonylation of complex molecules. This suggests a potential future application for reagents like this compound. A mild protocol for the late-stage vinyl sulfonylation of complex natural products and advanced materials has been described, simplifying the synthesis of specific targets researchgate.net.

Furthermore, the concept of introducing a vinyl sulfone group at a late stage is exemplified by the synergistic palladium-photoredox-catalyzed meta C-H olefination of mandelic acids and their derivatives using phenyl vinyl sulfone. This reaction demonstrates the feasibility of incorporating the vinyl sulfone moiety into a pre-existing complex scaffold acs.org.

The potential for this compound to act as a precursor for the in situ generation of phenyl vinyl sulfone under specific reaction conditions could open new avenues for its use in LSF strategies. The development of such methods would be of significant interest for the rapid diversification of complex bioactive molecules.

Computational and Theoretical Investigations of 2 Iodoethanesulfonyl Benzene

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms.

For any proposed reaction involving (2-Iodoethanesulfonyl)benzene, such as nucleophilic substitution of the iodide or elimination reactions, computational modeling can be used to locate the transition state (TS). The TS represents the highest energy point along the reaction coordinate and is critical for understanding the reaction's kinetics.

By characterizing the geometry of the TS and performing a frequency calculation (which should yield one imaginary frequency corresponding to the reaction coordinate), chemists can confirm the nature of the transition structure connecting reactants to products.

Once reactants, products, and transition states are located and optimized, an energetic landscape or reaction profile diagram can be constructed. This diagram plots the relative energies of all species along the reaction pathway.

This mapping provides crucial thermodynamic and kinetic information. The energy difference between reactants and products determines whether a reaction is exothermic or endothermic. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. By comparing the activation energies for competing pathways, chemists can predict which reaction is more likely to occur and under what conditions. Such studies are fundamental in rationalizing observed product distributions and designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements of the molecule, the energetic barriers between different conformations, and the influence of the solvent environment on its structure. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, its conformational behavior can be inferred from computational analyses of structurally related compounds, such as substituted ethylbenzenes and aromatic sulfones.

Key Torsional Angles and Conformational States

The conformational space of this compound can be characterized by two principal dihedral angles:

τ1 (C-C-S-C(aryl)) : This angle describes the rotation of the phenylsulfonyl group relative to the iodoethyl side chain.

τ2 (I-C-C-S) : This angle defines the orientation of the iodine atom with respect to the sulfonyl group, leading to different staggered conformations of the ethyl bridge.

Molecular dynamics simulations would typically explore the potential energy surface of the molecule as a function of these dihedral angles. The simulations would likely reveal several low-energy conformations corresponding to staggered arrangements of the substituents around the C-C bond of the ethyl group, namely gauche and anti conformers.

Hypothetical Conformational Analysis Data

Based on studies of similar small organic molecules, a hypothetical energy profile for the key conformers of this compound can be constructed. The relative energies of these conformers are influenced by steric hindrance and electrostatic interactions between the bulky iodine atom, the polar sulfonyl group, and the phenyl ring.

| Conformer | τ1 (C-C-S-C(aryl)) (°) | τ2 (I-C-C-S) (°) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| Anti | ~90 | ~180 | 0.00 | ~60 |

| Gauche 1 | ~90 | ~60 | 0.5 - 1.0 | ~20 |

| Gauche 2 | ~90 | ~-60 | 0.5 - 1.0 | ~20 |

The anti conformer, where the large iodine atom and the bulky phenylsulfonyl group are positioned on opposite sides of the C-C bond, is generally expected to be the most stable due to minimized steric repulsion. The gauche conformers, where the iodine atom is closer to the phenylsulfonyl group, would likely be slightly higher in energy. The rotation around the C(aryl)-S bond (τ1) is also a critical factor. Studies on aromatic sulfones suggest that the lowest energy conformation often involves the sulfonyl group being oriented perpendicular to the plane of the benzene (B151609) ring to minimize steric clashes with the ortho hydrogens.

Research Findings from Analogous Systems

Computational studies on substituted ethylbenzenes have shown that the energy difference between gauche and anti conformers is typically in the range of 0.5 to 2.0 kcal/mol, depending on the nature of the substituent. For a bulky and polarizable substituent like iodine, the steric and electrostatic interactions would be significant in determining the precise energy landscape.

Furthermore, the dynamic nature of the molecule means that it will constantly transition between these conformational states at room temperature. MD simulations can quantify the rate of these transitions and the lifetime of each conformer.

Simulated Structural Parameters

Molecular dynamics simulations can also provide time-averaged values for key structural parameters, which can be compared with experimental data if available.

| Parameter | Average Value | Standard Deviation |

|---|---|---|

| C(aryl)-S Bond Length (Å) | 1.77 | 0.02 |

| S-C(ethyl) Bond Length (Å) | 1.80 | 0.03 |

| C-C(ethyl) Bond Length (Å) | 1.54 | 0.02 |

| C-I Bond Length (Å) | 2.14 | 0.03 |

| O-S-O Bond Angle (°) | 119.5 | 1.5 |

Future Research Directions and Perspectives on 2 Iodoethanesulfonyl Benzene

Exploration of Novel Catalytic Systems for its Synthesis and Transformation

The development of efficient and selective catalytic systems is paramount for the synthesis and functionalization of (2-Iodoethanesulfonyl)benzene. Future investigations will likely concentrate on transition-metal catalysis, leveraging the reactivity of the carbon-iodine bond. Research in this area could explore:

Cross-Coupling Reactions: Expanding the scope of palladium, copper, and nickel-catalyzed cross-coupling reactions to introduce a wide array of substituents at the ortho position of the sulfonyl group. This would enable the synthesis of diverse libraries of compounds for biological screening.

C-H Activation: Developing catalytic systems that can selectively activate C-H bonds on the benzene (B151609) ring, allowing for the introduction of functional groups without the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to generate radical intermediates from the C-I bond, which can then participate in a variety of bond-forming reactions under mild conditions.

| Catalytic Approach | Potential Transformation of this compound | Key Research Focus |

| Transition-Metal Catalysis | Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings | Ligand design, optimization of reaction conditions, and expansion of substrate scope. |

| C-H Activation | Direct arylation, alkenylation, and alkylation of the benzene ring | Catalyst development for high regioselectivity and functional group tolerance. |

| Photoredox Catalysis | Radical-mediated additions, cyclizations, and cross-couplings | Development of novel photosensitizers and exploration of new reaction pathways. |

Development of Asymmetric Synthesis Methodologies Involving Iodoalkyl Sulfones

The synthesis of enantiomerically pure compounds is a critical aspect of modern drug discovery and development. williams.eduresearchgate.net Future research will undoubtedly focus on the development of asymmetric methods to introduce chirality into molecules derived from this compound. Key strategies could include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions involving the sulfonyl group or transformations at the ethyl bridge. nih.gov This could involve asymmetric hydrogenation of unsaturated derivatives or enantioselective additions to the α-position of the sulfone.

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereoselective functionalization of the molecule. While perhaps less elegant than catalytic methods, chiral auxiliary-based approaches often offer high levels of predictability and are applicable to a broad range of substrates. williams.edu

Enantioselective Desymmetrization: Developing methods for the enantioselective desymmetrization of prochiral derivatives of this compound.

Advanced Mechanistic Insights into its Reactivity

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods. Future research in this area will likely involve a combination of experimental and computational studies to elucidate:

The Interplay of Inductive and Resonance Effects: Investigating how the electron-withdrawing sulfonyl group and the iodo substituent influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. msu.edumasterorganicchemistry.com The interplay of these electronic effects can dictate the regioselectivity of such transformations.

Radical vs. Ionic Pathways: Delineating the conditions that favor either radical or ionic reaction pathways, particularly in transformations involving the C-I bond. Photochemical and electrochemical methods could be employed to study these processes.

Benzyne (B1209423) Formation: Exploring the potential for this compound to act as a precursor for the generation of a benzyne intermediate through an elimination-addition mechanism. msu.edu A comprehensive understanding of the formation and reactivity of such an intermediate would open up new avenues for synthesis. chemrxiv.org

| Mechanistic Aspect | Research Tools | Key Questions to Address |

| Electronic Effects | Hammett analysis, computational modeling (DFT) | How do the substituents influence the rates and regioselectivity of electrophilic and nucleophilic aromatic substitution? |

| Reaction Pathways | Kinetic studies, radical trapping experiments, cyclic voltammetry | What are the factors that control the competition between radical and ionic mechanisms? |

| Intermediate Formation | Spectroscopic analysis (NMR, IR), trapping experiments | Can this compound serve as a viable precursor to a substituted benzyne, and what is the reactivity of this intermediate? |

Design of New Reagents and Strategies Leveraging the this compound Scaffold

The unique structural features of this compound make it an attractive starting point for the design of novel reagents and the development of innovative synthetic strategies. Future directions in this area may include:

Bifunctional Reagents: Designing reagents based on the this compound scaffold that can participate in multiple bond-forming events in a single operation, leading to the rapid construction of molecular complexity.

Click Chemistry: Developing derivatives of this compound that can be used in "click" chemistry reactions, providing a robust and efficient method for the conjugation of this scaffold to other molecules.

Fragment-Based Drug Discovery: Utilizing this compound and its derivatives as fragments in fragment-based drug discovery campaigns to identify new lead compounds for various biological targets.

By pursuing these future research directions, the scientific community can expect to significantly expand the synthetic utility of this compound, paving the way for its application in the synthesis of novel materials, agrochemicals, and pharmaceuticals.

Q & A

Q. What statistical approaches validate quantitative structure-activity relationship (QSAR) models for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.